Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a naturally occurring alkaloid known for its pharmacological properties, particularly as an acetylcholinesterase inhibitor. This compound is primarily utilized in scientific research to study the mechanisms of cholinergic neurotransmission and the pharmacokinetics of galanthamine itself. The introduction of deuterium atoms enhances the stability and bioavailability of the compound, making it a valuable tool in various biochemical assays and therapeutic monitoring.
Galanthamine is derived from several plant species, particularly those in the Amaryllidaceae family, such as Galanthus nivalis (snowdrop) and Narcissus species. The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) involves incorporating deuterium into the galanthamine structure through specific chemical reactions.
The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) typically involves two main steps: deuterium exchange and selective methylation.
The industrial production of this compound employs optimized reaction conditions to maximize yield and purity. Key parameters include controlling temperature, pressure, and reagent concentration during the synthesis process. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.
The molecular formula for Galanthamine-O-(methyl-d3)-N-(methyl-d3) is , indicating the presence of deuterium in place of some hydrogen atoms.
Galanthamine-O-(methyl-d3)-N-(methyl-d3) can participate in various chemical reactions:
Common reagents used include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reactions are typically conducted under controlled conditions to ensure desired product formation.
Galanthamine-O-(methyl-d3)-N-(methyl-d3) functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves several scientific purposes:
Galanthamine-O-(methyl-d3)-N-(methyl-d3), systematically named (1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-ol, bears the CAS registry number 1128109-00-1 and displays the molecular formula C₁₇H₁₅D₆NO₃ [1] [3] [5]. This deuterated compound has a molecular weight of 293.39 g/mol, representing a 6 Dalton increase compared to its non-deuterated counterpart due to the strategic replacement of six hydrogen atoms with deuterium at two specific methyl positions [1] [2] . The isotopic labeling occurs exclusively at the methoxy group (-OCD₃) attached to the aromatic ring and the N-methyl group (-NCD₃) on the tertiary amine [5] [8]. This precise deuteration pattern maintains the core structural framework of galanthamine while introducing isotopic labels at metabolically vulnerable sites, creating a distinct mass signature essential for analytical applications without altering the compound's fundamental chemical behavior [2] [5].
Table 1: Isotopic Labeling Characteristics of Galanthamine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites |
---|---|---|---|
Galanthamine-O-(methyl-d3)-N-(methyl-d3) | C₁₇H₁₅D₆NO₃ | 293.39 | O-methyl, N-methyl |
Non-deuterated Galanthamine | C₁₇H₂₁NO₃ | 287.36 | None |
Epi-galanthamine-O-methyl-d3 | C₁₇H₁₈D₃NO₃ | 290.37 | O-methyl only |
The biological activity of galanthamine derivatives is critically dependent on their three-dimensional configuration, with the naturally occurring form displaying the (4aS,6R,8aS) absolute stereochemistry [3] [9]. Galanthamine-O-(methyl-d3)-N-(methyl-d3) preserves this specific stereochemical arrangement, which is essential for optimal interaction with the active site of acetylcholinesterase [5] [9]. The epimeric derivative Epi-galanthamine-O-methyl-d3 (CAS 1217655-71-4) differs exclusively in its configuration at the C6 position (denoted as the 2-position in traditional numbering), adopting a (4aS,6S,8aS) stereochemistry [4]. This seemingly minor stereochemical alteration significantly impacts the molecule's three-dimensional presentation of pharmacophores, resulting in reduced binding affinity to acetylcholinesterase compared to the (6R) configuration [4] [9]. The epimer's distinct spatial orientation disrupts the optimal alignment with catalytic residues in the enzyme's active site, particularly affecting π-cation interactions with the quaternary amine and hydrogen bonding with the phenolic hydroxyl group [4]. While both stereoisomers share identical molecular formulas and deuteration patterns, their pharmacological profiles differ substantially, highlighting the critical importance of stereochemical integrity in deuterated drug analogs [4] [9].
Table 2: Stereochemical Comparison of Galanthamine-d6 and Its Epimer
Stereochemical Parameter | Galanthamine-O-(methyl-d3)-N-(methyl-d3) | Epi-galanthamine-O-methyl-d3 |
---|---|---|
Absolute Configuration | (4aS,6R,8aS) | (4aS,6S,8aS) |
Key Stereocenter | C6 (R configuration) | C6 (S configuration) |
AChE Binding Affinity | High (IC₅₀ ≈ 500 nM) | Reduced affinity |
CAS Number | 1128109-00-1 | 1217655-71-4 |
Pharmacological Relevance | Maintains parent compound's activity | Altered biological profile |
The strategic deuteration of galanthamine at its O-methyl and N-methyl positions creates a compound with nearly identical chemical properties to its non-deuterated counterpart while providing distinct advantages for research applications [2] [5]. The primary structural difference lies in the six hydrogen-deuterium substitutions, which minimally affect the compound's electronic distribution and steric profile due to the nearly identical atomic radii of H and D (1.00Å vs. 1.01Å) and similar electronegativity values [5] . This conservation of molecular architecture results in virtually overlapping pharmacodynamic properties, with both compounds functioning as potent, competitive inhibitors of acetylcholinesterase (AChE) with IC₅₀ values approximating 500 nM [5] [9]. However, the deuterated analog demonstrates superior metabolic stability due to the kinetic isotope effect (KIE), which impedes oxidative demethylation pathways—a primary metabolic route for non-deuterated galanthamine mediated by cytochrome P450 enzymes [5] [9]. This metabolic alteration translates to an extended elimination half-life in biological systems without significantly altering receptor binding characteristics [9]. Additionally, the 6 Dalton mass difference creates a distinct mass spectrometry signature, enabling precise discrimination in analytical methods while maintaining nearly identical chromatographic behavior in HPLC and GC systems [2] [5].
Table 3: Comparative Properties of Deuterated vs. Non-deuterated Galanthamine
Property | Galanthamine-O-(methyl-d3)-N-(methyl-d3) | Non-deuterated Galanthamine |
---|---|---|
Molecular Formula | C₁₇H₁₅D₆NO₃ | C₁₇H₂₁NO₃ |
Molecular Weight | 293.39 g/mol | 287.36 g/mol |
AChE Inhibition (IC₅₀) | ~500 nM | ~500 nM |
Primary Metabolic Pathway | Impaired O-demethylation | Hepatic O-demethylation |
Half-life in Biological Systems | Extended | Approximately 5-7 hours |
Mass Spectrometry Detection | Distinct m/z signature | Lower m/z |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5